molecular formula C21H23N7O2 B12269015 7-methoxy-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

7-methoxy-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B12269015
M. Wt: 405.5 g/mol
InChI Key: MHXXBMWXQDZSII-UHFFFAOYSA-N
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Description

7-methoxy-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines several heterocyclic moieties, making it a potential candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperidine moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.

    Formation of the quinazolinone ring: This is typically done through cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone ring, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the piperidine and pyrazolo[3,4-d]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and bases under appropriate conditions.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

7-methoxy-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-methoxy-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one apart is its unique combination of multiple heterocyclic rings, which may confer enhanced biological activity and specificity compared to simpler analogs.

Properties

Molecular Formula

C21H23N7O2

Molecular Weight

405.5 g/mol

IUPAC Name

7-methoxy-3-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C21H23N7O2/c1-26-19-17(10-25-26)20(23-12-22-19)27-7-5-14(6-8-27)11-28-13-24-18-9-15(30-2)3-4-16(18)21(28)29/h3-4,9-10,12-14H,5-8,11H2,1-2H3

InChI Key

MHXXBMWXQDZSII-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)OC

Origin of Product

United States

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